molecular formula C20H23F3N2 B4953308 1-(2,5-dimethylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(2,5-dimethylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No.: B4953308
M. Wt: 348.4 g/mol
InChI Key: FJTRRGCDNOHHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, also known as TFMPP, is a synthetic chemical compound that belongs to the piperazine class of drugs. TFMPP has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine is not fully understood. However, it is known to act as a partial agonist at the 5-HT1B receptor, which leads to the release of serotonin in the brain. This results in the activation of downstream signaling pathways that regulate mood, appetite, and sleep. This compound is also known to activate the dopamine receptors, which leads to the release of dopamine in the brain. This results in the activation of the reward pathway, which is involved in the regulation of pleasure and motivation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which leads to the regulation of mood, appetite, and sleep. This compound has also been found to increase the levels of norepinephrine, which is involved in the regulation of attention and arousal. In addition, this compound has been found to have anxiogenic and hallucinogenic effects.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize. This compound is also stable and has a long shelf life, which makes it easy to store and transport. However, this compound has some limitations for lab experiments. It has a narrow therapeutic window and can be toxic at high doses. This compound is also known to have variable effects across different species, which makes it difficult to extrapolate results from animal studies to humans.

Future Directions

There are several future directions for the research of 1-(2,5-dimethylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine. One potential application is the development of new drugs for the treatment of depression, anxiety, and addiction. This compound could also be used as a tool to study the role of the serotonin and dopamine systems in the regulation of mood, appetite, and sleep. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.

Synthesis Methods

1-(2,5-dimethylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine is synthesized from 2,5-dimethylphenylacetic acid and 2-(trifluoromethyl)benzylamine through a series of chemical reactions. The final product is a white crystalline powder that is soluble in ethanol and methanol.

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been extensively used in scientific research as a tool to study the central nervous system. It has been found to have an affinity for the serotonin receptor subtype 5-HT1B, which is involved in the regulation of mood, appetite, and sleep. This compound is also known to activate the dopamine receptors, which are involved in the reward pathway of the brain. These properties make this compound a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and addiction.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2/c1-15-7-8-16(2)19(13-15)25-11-9-24(10-12-25)14-17-5-3-4-6-18(17)20(21,22)23/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTRRGCDNOHHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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